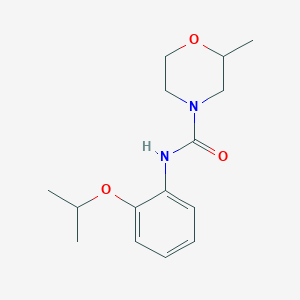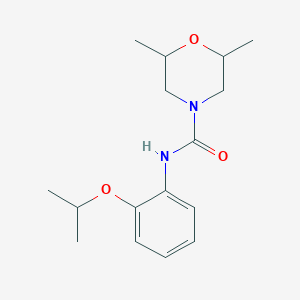
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience and pharmacology. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a critical component of the central nervous system.
Wirkmechanismus
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide acts as a competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide inhibits the influx of calcium ions into the neuron, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects, including enhancing long-term potentiation, reducing oxidative stress, and regulating neuroinflammation. 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide is a valuable tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. Its selectivity and potency make it an ideal antagonist for investigating the effects of NMDA receptor blockade on neuronal function and behavior. However, 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has some limitations, including its poor solubility and stability, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide, including the development of more stable and soluble analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action and potential side effects of 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide.
Synthesemethoden
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide can be synthesized using several methods, including solid-phase peptide synthesis and solution-phase synthesis. The most common method involves coupling the N-protected pyrrolidine-2-carboxylic acid with the N-protected 4-pyrrolidin-1-ylphenylalanine, followed by deprotection and coupling with the N-protected cyclohexanecarbonyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has been shown to improve cognitive function and memory consolidation in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21(23-18-10-12-19(13-11-18)24-14-4-5-15-24)20-9-6-16-25(20)22(27)17-7-2-1-3-8-17/h10-13,17,20H,1-9,14-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLYQUBQFPFBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

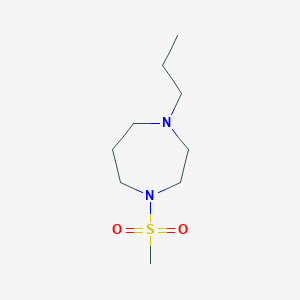


![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
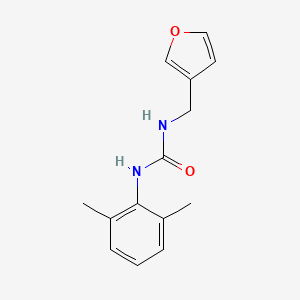

![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
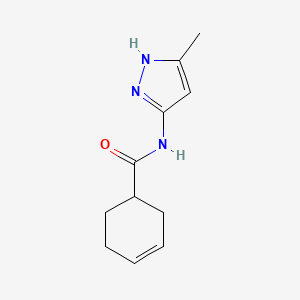
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
